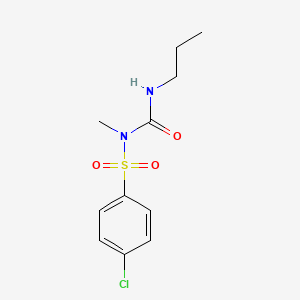
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is an organic compound with the molecular formula C10H13ClN2O2S2. This compound is known for its unique structural features, which include a chloro-substituted benzene ring and a sulfonyl group attached to a propylamino carbonyl moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps. One common method includes the reaction of 1-chloro-4-nitrobenzene with propylamine to form 1-chloro-4-(propylamino)benzene. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro group on the benzene ring can be substituted by other electrophiles.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-bromo-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group can also participate in various chemical reactions, altering the compound’s activity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-4-((methylamino)carbonyl)amino)sulfonyl)benzene
- 1-Chloro-4-((propylamino)carbothioyl)amino)sulfonyl)benzene
Uniqueness
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60153-02-8 |
|---|---|
Molekularformel |
C11H15ClN2O3S |
Molekulargewicht |
290.77 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-1-methyl-3-propylurea |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-8-13-11(15)14(2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
GHPCICSQWQDZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)N(C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
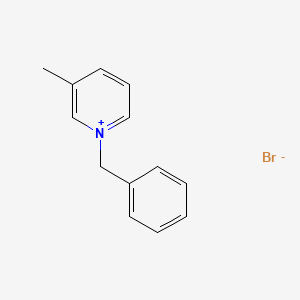
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)

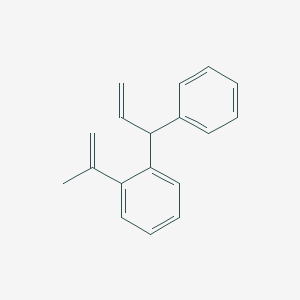
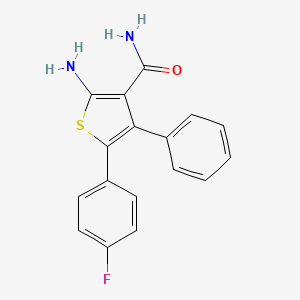

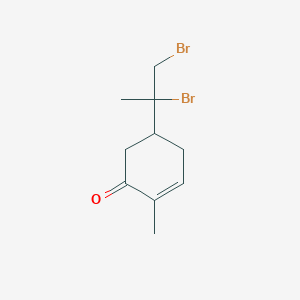
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
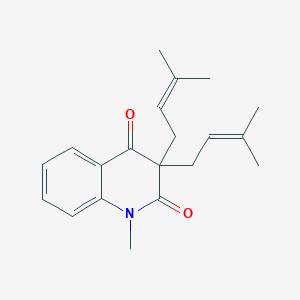
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
